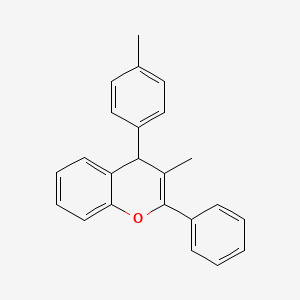
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene
Beschreibung
3-Methyl-4-(4-methylphenyl)-2-phenyl-4H-chromen ist eine synthetische organische Verbindung, die zur Klasse der Chromene gehört.
Eigenschaften
Molekularformel |
C23H20O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene |
InChI |
InChI=1S/C23H20O/c1-16-12-14-18(15-13-16)22-17(2)23(19-8-4-3-5-9-19)24-21-11-7-6-10-20(21)22/h3-15,22H,1-2H3 |
InChI-Schlüssel |
LHARHZHBTUNBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=CC=CC=C23)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
3-Methyl-4-(4-methylphenyl)-2-phenyl-4H-chromen durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um Dihydroderivate zu erhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.
Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.
Hauptprodukte, die gebildet werden
Oxidation: Chinone.
Reduktion: Dihydroderivate.
Substitution: Halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Antioxidans und entzündungshemmendes Mittel untersucht.
Medizin: Wird auf seine Antikrebsaktivität und den potenziellen Einsatz in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3-Methyl-4-(4-methylphenyl)-2-phenyl-4H-chromen beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen und Signalwegen. So ist seine antioxidative Aktivität darauf zurückzuführen, dass es freie Radikale fängt und oxidativen Stress hemmt. In Bezug auf die Antikrebsaktivität kann die Verbindung durch die Aktivierung von p53-vermittelten Signalwegen Apoptose in Krebszellen induzieren.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-4-(4-methylphenyl)-2-phenyl-4H-chromene involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, the compound may induce apoptosis in cancer cells through the activation of p53-mediated pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-2-phenyl-4H-chromen: Fehlt die zusätzliche Methylgruppe am Phenylring.
2-Phenyl-4H-chromen: Fehlen beide Methylgruppen.
4-(4-Methylphenyl)-2-phenyl-4H-chromen: Fehlt die Methylgruppe am Chromenring.
Einzigartigkeit
3-Methyl-4-(4-methylphenyl)-2-phenyl-4H-chromen ist aufgrund des Vorhandenseins beider Methylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Die spezifische Anordnung dieser Gruppen kann seine antioxidativen und antikanzerogenen Eigenschaften im Vergleich zu seinen Analoga verstärken.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


